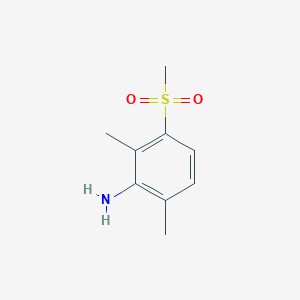

2,6-Dimethyl-3-(methylsulfonyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-3-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-6-4-5-8(13(3,11)12)7(2)9(6)10/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWUBBZDJUPVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375506 | |

| Record name | 2,6-dimethyl-3-(methylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10311-40-7 | |

| Record name | 2,6-dimethyl-3-(methylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethyl-3-(methylsulfonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2,6-Dimethyl-3-(methylsulfonyl)aniline (CAS: 10311-40-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethyl-3-(methylsulfonyl)aniline, a substituted aniline derivative, presents a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known properties, drawing from available safety data and analogous scientific literature. The document is structured to provide researchers with readily accessible data, including detailed tables of physical and chemical properties, safety information, and representative experimental protocols. Furthermore, this guide explores the potential biological significance of substituted anilines, particularly in the context of kinase inhibition, a critical pathway in oncology drug development. Visualizations of a hypothetical experimental workflow and a relevant signaling pathway are provided to facilitate a deeper understanding of the compound's potential applications and research methodologies.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, compiled from various chemical supplier databases and safety data sheets.

| Property | Value | Reference(s) |

| CAS Number | 10311-40-7 | |

| Molecular Formula | C₉H₁₃NO₂S | |

| Molecular Weight | 199.27 g/mol | |

| Appearance | Not explicitly stated, likely a solid given the melting point. | |

| Melting Point | 50 - 54 °C (122 - 129 °F) | |

| Boiling Point | 214 °C (417 °F) at 985 hPa | |

| Density | 0.984 g/cm³ at 25 °C (77 °F) | |

| Partition Coefficient (log Pow) | 1.96 at 25 °C (77 °F) and pH 6.8, indicating that bioaccumulation is not expected. | |

| SMILES | CC1=C(C(=C(C=C1)S(=O)(=O)C)C)N | |

| InChI | InChI=1S/C9H13NO2S/c1-6-4-5-8(13(3,11)12)7(2)9(6)10/h4-5H,10H2,1-3H3 |

Safety and Handling

This compound is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

| Hazard Class | Statement | Reference(s) |

| Acute Toxicity (Oral) | Harmful if swallowed. | |

| Acute Toxicity (Dermal) | Harmful in contact with skin. | |

| Acute Toxicity (Inhalation) | Harmful if inhaled. | |

| Skin Corrosion/Irritation | Causes skin irritation. | |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | |

| Respiratory Irritation | May cause respiratory irritation. | |

| Carcinogenicity | Suspected of causing cancer (based on data for 2,6-dimethylaniline). IARC Group 2B: Possibly carcinogenic to humans. | |

| Aquatic Toxicity | Harmful to aquatic life. Toxic to aquatic life with long lasting effects. | |

| Physical Hazards | Combustible liquid. Forms explosive mixtures with air on intense heating. |

Precautionary Statements:

-

Obtain special instructions before use.

-

Do not handle until all safety precautions have been read and understood.

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

-

Avoid breathing mist or vapors.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Avoid release to the environment.

-

Wear protective gloves/protective clothing/eye protection/face protection.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the public domain, a general procedure for the synthesis of substituted anilines can be adapted. The following are representative protocols for synthesis and characterization.

Representative Synthesis of a Substituted Aniline

This protocol is a generalized procedure for the synthesis of aniline derivatives and should be adapted and optimized for the specific synthesis of this compound.

Reaction: A plausible synthetic route could involve the sulfonation of 2,6-dimethylaniline followed by methylation of the resulting sulfonic acid.

Materials:

-

2,6-dimethylaniline

-

Chlorosulfonic acid

-

Thionyl chloride

-

Sodium sulfite

-

Dimethyl sulfate

-

Sodium hydroxide

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Sulfonylation: Dissolve 2,6-dimethylaniline in a suitable solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the mixture in an ice bath. Slowly add chlorosulfonic acid dropwise while maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Work-up: Carefully quench the reaction by pouring it onto crushed ice. The resulting precipitate, the sulfonic acid, is collected by filtration and washed with cold water.

-

Conversion to Sulfonyl Chloride: The sulfonic acid is then converted to the more reactive sulfonyl chloride by refluxing with thionyl chloride. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure.

-

Reduction to Sulfinate: The sulfonyl chloride is then reduced to the corresponding sulfinate salt by treatment with a reducing agent like sodium sulfite in an aqueous solution.

-

Methylation: The sulfinate salt is then methylated using a methylating agent such as dimethyl sulfate in a suitable solvent. The reaction is typically carried out at room temperature.

-

Final Work-up and Purification: After the methylation is complete, the reaction mixture is diluted with water and extracted with an organic solvent like dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions to confirm the molecular weight and structure of the compound.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) or as a KBr pellet.

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Analysis: Identify characteristic absorption bands for functional groups present in the molecule, such as N-H stretches for the amine, S=O stretches for the sulfonyl group, and C-H stretches for the aromatic and methyl groups.

Potential Biological Activity and Signaling Pathways

Substituted anilines are a prevalent structural motif in a wide range of biologically active compounds. Their versatility allows for the fine-tuning of physicochemical properties, making them valuable scaffolds in drug discovery.

Kinase Inhibition

One of the most significant applications of substituted anilines is in the development of kinase inhibitors for cancer therapy. Many of these inhibitors target receptor tyrosine kinases (RTKs) like Mer and c-Met, which are often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival. The aniline moiety often serves as a key pharmacophore that binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, characterization, and biological evaluation of a novel substituted aniline derivative like this compound.

An In-Depth Technical Guide to 2,6-Dimethyl-3-(methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethyl-3-(methylsulfonyl)aniline (CAS No. 10311-40-7), a substituted aniline of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available data on its chemical and physical properties, outlines a likely synthetic pathway based on related methodologies, and discusses its potential applications as a chemical intermediate. Due to the limited publicly available experimental data for this specific compound, this guide also incorporates information from analogous structures to provide a broader context for its characterization and utility.

Chemical Identity and Properties

This compound is an aromatic amine characterized by the presence of two methyl groups and a methylsulfonyl group on the aniline ring.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 10311-40-7 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₉H₁₃NO₂S | Santa Cruz Biotechnology[1] |

| Molecular Weight | 199.27 g/mol | Santa Cruz Biotechnology[1] |

| Monoisotopic Mass | 199.0667 Da | PubChem[2] |

| Predicted XlogP | 1.2 | PubChem[2] |

Table 1: Physicochemical properties of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, predicted data and data from analogous compounds can provide insight into its expected spectral characteristics.

1.3.1. Mass Spectrometry

Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated and are presented in Table 2. These values are useful for identification in mass spectrometry-based analyses.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 200.07398 | 139.7 |

| [M+Na]⁺ | 222.05592 | 149.7 |

| [M-H]⁻ | 198.05942 | 144.0 |

| [M+NH₄]⁺ | 217.10052 | 159.7 |

| [M+K]⁺ | 238.02986 | 146.5 |

| [M]⁺ | 199.06615 | 142.0 |

| [M]⁻ | 199.06725 | 142.0 |

Table 2: Predicted Collision Cross Section (CCS) data for this compound. Data sourced from PubChem.[2]

1.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1.3.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and strong absorptions corresponding to the symmetric and asymmetric stretching of the sulfonyl (SO₂) group.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily accessible scientific literature. However, this compound is mentioned as an intermediate in patent WO2007026916A1, suggesting its use in the synthesis of more complex molecules.[3] General methods for the synthesis of sulfonylated anilines can be adapted to produce this compound.

Generalized Synthetic Workflow

A plausible synthetic route to this compound likely involves the nitration of a suitable dimethylbenzene precursor, followed by reduction of the nitro group to an amine, and subsequent introduction of the methylsulfonyl group. An alternative is the sulfonation of a protected aniline derivative. A generalized workflow is depicted below.

Caption: Generalized workflow for the synthesis of this compound.

Illustrative Experimental Protocol (Adapted from General Methodologies)

The following is a generalized protocol for the synthesis of a sulfonylated aniline, which could be adapted for this compound. Note: This is an illustrative protocol and would require optimization for the specific target molecule.

Step 1: Protection of 2,6-Dimethylaniline

-

Dissolve 2,6-dimethylaniline in a suitable solvent (e.g., dichloromethane).

-

Add a protecting group reagent (e.g., acetic anhydride or di-tert-butyl dicarbonate) and a base (e.g., triethylamine or pyridine).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture to isolate the protected aniline.

Step 2: Sulfonylation

-

To a solution of the protected 2,6-dimethylaniline in a suitable solvent, add a sulfonating agent (e.g., methanesulfonyl chloride) in the presence of a Lewis acid catalyst.

-

Control the reaction temperature as sulfonylation can be exothermic.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, quench the reaction and perform an aqueous workup to isolate the crude sulfonylated product.

Step 3: Deprotection

-

Dissolve the protected this compound in a suitable solvent.

-

Add a deprotecting agent (e.g., acid or base, depending on the protecting group).

-

Heat the reaction mixture if necessary.

-

Monitor the deprotection by TLC.

-

After completion, neutralize the reaction mixture and extract the final product.

-

Purify the product by column chromatography or recrystallization.

Applications and Biological Relevance

While specific biological activity data for this compound is scarce, its structural motifs are present in various biologically active compounds. Substituted anilines are a well-established class of compounds in medicinal chemistry, forming the core of many kinase inhibitors and other therapeutic agents. The methylsulfonyl group can act as a hydrogen bond acceptor and can improve the physicochemical properties of a molecule, such as solubility and metabolic stability.

The inclusion of this compound as an intermediate in patent literature, particularly for the synthesis of acid secretion inhibitors, suggests its primary role as a building block for the development of novel pharmaceuticals.[3] Further research would be necessary to elucidate any intrinsic biological activity of this compound.

Conclusion

This compound is a substituted aniline with potential applications as an intermediate in pharmaceutical synthesis. While comprehensive experimental data for this specific molecule is limited, this guide provides a summary of its known properties and outlines plausible synthetic and analytical methodologies based on related compounds. For researchers and drug development professionals, this compound represents a potentially useful scaffold for the design and synthesis of new chemical entities. Further investigation is warranted to fully characterize its properties and explore its potential in various applications.

References

The Genesis of a Key Building Block: Discovery and History of 2,6-Dimethyl-3-(methylsulfonyl)aniline

For Immediate Release

A critical intermediate in the development of modern therapeutics, 2,6-Dimethyl-3-(methylsulfonyl)aniline, has played a pivotal role in the synthesis of potent and selective sphingosine-1-phosphate (S1P) receptor modulators. While the exact date and original discoverer of this specific aniline remain nuanced within the annals of medicinal chemistry, its emergence is intrinsically linked to the intensive research and development efforts in the field of immunology and inflammation, particularly in the quest for novel treatments for autoimmune diseases.

This technical guide provides an in-depth exploration of the discovery and history of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its significance. The document details the synthetic pathways, key experimental protocols, and the logical progression that led to its use as a cornerstone in the creation of innovative drug candidates.

From Precursor to Essential Intermediate: A Synthetic Journey

The story of this compound begins with its precursor, 2,6-dimethylaniline. The synthesis of this simpler aniline has been a subject of industrial and academic research for decades, with various methods developed for its efficient production.

A logical synthetic pathway to this compound, as inferred from standard organic chemistry principles and the examination of related patent literature, would likely involve a multi-step process starting from 2,6-dimethylaniline. This process illustrates the chemical logic that medicinal chemists would have employed in its creation.

Caption: Plausible synthetic workflow for this compound.

Pivotal Role in Sphingosine-1-Phosphate (S1P) Receptor Modulators

The true significance of this compound emerged with the discovery of its utility in the synthesis of S1P receptor modulators. These receptors play a crucial role in regulating the trafficking of lymphocytes, making them a prime target for the treatment of autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.

The unique substitution pattern of this compound, with its dimethyl and methylsulfonyl groups, provides a specific steric and electronic profile. This allows for the precise construction of complex molecules that can bind with high affinity and selectivity to S1P receptors, leading to the development of effective and targeted therapies.

The logical workflow for incorporating this aniline into a final drug candidate is a testament to the strategic thinking in drug discovery.

Caption: Logical workflow for the utilization of the aniline in drug synthesis.

Experimental Protocols: A Glimpse into the Laboratory

Table 1: Representative Synthesis of a Substituted Aniline Intermediate

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Protection | 2,6-Dimethylaniline, Acetic Anhydride, Pyridine | To protect the reactive amine group during subsequent reactions. |

| 2 | Sulfonylation | Protected 2,6-Dimethylaniline, Methanesulfonyl Chloride, Aluminum Chloride (catalyst), Dichloromethane (solvent), 0°C to room temperature | To introduce the methylsulfonyl group at the 3-position via a Friedel-Crafts reaction. |

| 3 | Deprotection | Protected this compound, Hydrochloric Acid, Heat | To remove the protecting group and yield the final product. |

| 4 | Purification | Extraction, Column Chromatography | To isolate and purify the target compound. |

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, would be optimized for each specific synthesis.

Quantitative Data and Physicochemical Properties

The physical and chemical properties of this compound are crucial for its use in further chemical transformations.

Table 2: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 10311-40-7 |

| Molecular Formula | C₉H₁₃NO₂S |

| Molecular Weight | 199.27 g/mol |

| Appearance | Off-white to pale yellow solid (typical) |

| Melting Point | Not consistently reported in public literature |

| Boiling Point | Not consistently reported in public literature |

| Solubility | Soluble in organic solvents like dichloromethane, methanol |

Conclusion

The history of this compound is a compelling example of how the development of novel chemical entities is driven by the needs of drug discovery. While its initial synthesis may not be marked by a single, celebrated publication, its importance is firmly established through its application in the creation of life-changing medicines. The logical progression from a simple precursor to a highly functionalized and valuable intermediate underscores the ingenuity and meticulous work of medicinal chemists. This in-depth guide serves as a valuable resource for researchers and scientists, providing a deeper understanding of this key building block and its enduring legacy in the pharmaceutical sciences.

An In-Depth Technical Guide to 2,6-Dimethyl-3-(methylsulfonyl)aniline: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted anilines are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among these, molecules incorporating a methylsulfonyl group are of particular interest due to the strong electron-withdrawing nature and hydrogen bond accepting capability of the sulfonyl moiety, which can significantly influence molecular interactions and pharmacokinetic properties. This technical guide focuses on the chemical space surrounding 2,6-Dimethyl-3-(methylsulfonyl)aniline, a scaffold with potential applications in drug discovery, particularly in the development of protein kinase inhibitors. While specific public domain data on this exact molecule and its direct derivatives is limited, this document provides a comprehensive overview based on the established chemistry and biological activities of structurally related compounds. We will explore potential synthetic routes, foreseeable structural analogs and derivatives, and plausible biological targets and mechanisms of action, drawing parallels from closely related pharmacophores. This guide aims to serve as a foundational resource to stimulate and inform further research and development in this promising area.

Core Structure and Rationale for Exploration

The core structure of this compound combines several key features that make it an attractive starting point for medicinal chemistry campaigns:

-

Substituted Aniline Moiety: The aniline core is a well-established pharmacophore present in numerous approved drugs. The amino group provides a crucial handle for further chemical modification and can act as a key hydrogen bond donor in interactions with biological targets.

-

Dimethyl Substitution: The two methyl groups at positions 2 and 6 sterically shield the amino group. This can influence the pKa of the amine, modulate its nucleophilicity, and restrict the conformation of the molecule, potentially leading to increased selectivity for its biological target.

-

Methylsulfonyl Group: The methylsulfonyl substituent at the 3-position is a strong electron-withdrawing group. This significantly impacts the electronic properties of the aromatic ring and the basicity of the aniline nitrogen. The sulfonyl group is also a potent hydrogen bond acceptor, capable of forming strong interactions with protein residues.

The strategic combination of these features suggests that derivatives of this compound could be potent and selective modulators of various biological targets, particularly protein kinases, where substituted anilines are known to be effective hinge-binding motifs.

Synthesis of the Core Scaffold and Derivatives

General Synthetic Workflow

A logical workflow for the synthesis and derivatization of the this compound core is outlined below. This workflow is hypothetical and would require experimental validation.

Caption: General workflow for the synthesis and screening of this compound derivatives.

Hypothetical Experimental Protocol: Synthesis of the Core

Step 1: Protection of the Amino Group To a solution of 2,6-dimethylaniline in a suitable solvent (e.g., dichloromethane), add a protecting group reagent such as di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. The reaction would be stirred at room temperature until completion, followed by an aqueous workup and purification to yield the N-Boc protected 2,6-dimethylaniline.

Step 2: Introduction of the Methylsulfonyl Group The protected aniline could then undergo electrophilic aromatic substitution to introduce the sulfonyl group. A common method is sulfonation using a reagent like chlorosulfonic acid, followed by reaction with a methylating agent. Alternatively, a Friedel-Crafts-type reaction with methanesulfonyl chloride in the presence of a Lewis acid catalyst could be explored, although this may present regioselectivity challenges.

Step 3: Deprotection The Boc protecting group can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane, to yield the desired this compound core.

Potential Structural Analogs and Derivatives

The this compound scaffold offers multiple points for diversification to generate a library of analogs for structure-activity relationship (SAR) studies.

Table 1: Potential Modifications of the this compound Scaffold

| Modification Site | Rationale for Modification | Potential Substituents |

| Aniline Nitrogen | To explore interactions with the target protein, modulate solubility, and alter pharmacokinetic properties. This is a common site for coupling to heterocyclic systems in kinase inhibitors. | Acyl groups, alkyl groups, urea and thiourea moieties, connection to various heterocyclic rings (e.g., pyrimidines, quinazolines). |

| Methyl Groups (Positions 2 & 6) | To probe the steric requirements of the binding pocket and fine-tune the conformation of the molecule. | Ethyl, isopropyl, cyclopropyl groups; replacement of one or both with other small alkyls or halogens. |

| Methylsulfonyl Group | To investigate the importance of the sulfonyl moiety for activity and to modulate electronic properties and solubility. | Replacement with other sulfonyl groups (e.g., ethylsulfonyl, phenylsulfonyl), sulfonamide, or other electron-withdrawing groups (e.g., cyano, nitro). |

| Aromatic Ring | To explore additional binding interactions and modify physicochemical properties. | Introduction of further substituents such as halogens, small alkyls, or alkoxy groups at positions 4 and 5. |

Anticipated Biological Activity and Mechanism of Action

Based on the prevalence of substituted anilines in clinically approved and investigational drugs, the primary anticipated biological activity for derivatives of this compound is the inhibition of protein kinases .

Protein Kinases as a Primary Target Class

Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[1] The 4-anilinoquinazoline and related scaffolds are classic examples of structures that target the ATP-binding site of tyrosine kinases.

Hypothesized Mechanism of Action: Kinase Inhibition

Derivatives of this compound are hypothesized to act as Type I or Type II kinase inhibitors, binding to the ATP-binding pocket of the kinase domain.

Caption: Hypothesized mechanism of action for aniline-based kinase inhibitors.

The aniline nitrogen would likely form a key hydrogen bond with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain. The substituted phenyl ring would occupy the hydrophobic pocket where the adenine ring of ATP normally binds. The various substituents on the aniline scaffold would then project into different regions of the ATP-binding site, allowing for the fine-tuning of potency and selectivity.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized analogs, a tiered screening approach is recommended.

Primary Screening: In Vitro Kinase Assays

-

Objective: To determine the inhibitory activity of the compounds against a panel of protein kinases.

-

Methodology: A variety of commercially available kinase assay platforms can be used, such as those based on fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence (e.g., ADP-Glo™).

-

A recombinant kinase enzyme is incubated with a specific substrate (peptide or protein) and ATP in a buffered solution.

-

The test compound is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of product formed (phosphorylated substrate) or ATP consumed is quantified.

-

IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.

-

Secondary Screening: Cellular Assays

-

Objective: To assess the ability of the compounds to inhibit kinase signaling within a cellular context and to determine their anti-proliferative effects.

-

Methodology:

-

Target Engagement Assays: Techniques like Western blotting can be used to measure the phosphorylation status of downstream substrates of the target kinase in cells treated with the inhibitor.

-

Cell Viability/Proliferation Assays: Assays such as MTT, MTS, or CellTiter-Glo® are used to measure the effect of the compounds on the proliferation of cancer cell lines that are known to be dependent on the target kinase. Cells are seeded in multi-well plates, treated with a range of compound concentrations for a set period (e.g., 72 hours), and cell viability is measured. GI₅₀ values (the concentration for 50% growth inhibition) are then determined.

-

Data Presentation

All quantitative data from biological assays should be summarized in a clear, tabular format to facilitate SAR analysis.

Table 2: Example Data Table for SAR Analysis

| Compound ID | R¹ (Aniline-N) | R² (Aromatic Ring) | Kinase X IC₅₀ (nM) | Cell Line Y GI₅₀ (µM) |

| Core | H | H | >10,000 | >50 |

| Analog-1 | Acetyl | H | 5,200 | 25.3 |

| Analog-2 | Pyrimidin-4-yl | H | 85 | 0.9 |

| Analog-3 | Pyrimidin-4-yl | 4-Fluoro | 42 | 0.5 |

| Analog-4 | Pyrimidin-4-yl | 5-Chloro | 68 | 0.7 |

(Note: The data presented in this table is purely illustrative and does not represent actual experimental results.)

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents, particularly protein kinase inhibitors. This technical guide has outlined a rational basis for the exploration of this chemical space, including potential synthetic strategies, key areas for structural modification, and a workflow for biological evaluation.

Future work should focus on the successful synthesis of the core molecule and a focused library of derivatives. High-throughput screening of these compounds against a broad panel of kinases will be crucial to identify initial hits. Subsequent hit-to-lead optimization, guided by SAR data and computational modeling, could lead to the development of potent and selective clinical candidates. The principles and methodologies outlined in this guide provide a solid framework for initiating such a drug discovery program.

References

An In-Depth Technical Guide to the Core Chemical Properties of 2,6-Dimethyl-3-(methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-3-(methylsulfonyl)aniline is a substituted aniline derivative of interest in chemical and pharmaceutical research. Its specific substitution pattern, featuring two methyl groups ortho to the amine and a methylsulfonyl group meta to the amine, imparts a unique combination of steric and electronic properties. This guide provides a comprehensive overview of its core chemical properties, drawing from available data to inform its potential applications in synthesis and drug discovery.

Chemical Identity and Physical Properties

| Property | Value | Source |

| CAS Number | 10311-40-7 | [1][2][3][4] |

| Molecular Formula | C₉H₁₃NO₂S | [1][2] |

| Molecular Weight | 199.27 g/mol | [1][2] |

| Melting Point | 103-105 °C | Oakwood Chemical |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| XlogP (Predicted) | 1.2 | [5] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are limited. However, predicted mass spectrometry data provides information on its behavior under ionization.

Mass Spectrometry (Predicted) [5]

| Adduct | m/z |

| [M+H]⁺ | 200.07398 |

| [M+Na]⁺ | 222.05592 |

| [M-H]⁻ | 198.05942 |

| [M+NH₄]⁺ | 217.10052 |

| [M+K]⁺ | 238.02986 |

| [M]⁺ | 199.06615 |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, general strategies for the synthesis of sulfonylated anilines can be considered. These methods often involve the sulfonylation of an appropriately substituted aniline or the reduction of a nitro group on a sulfonylated benzene ring.[6][7][8][9][10] The reactivity of this compound is dictated by the interplay of its functional groups. The aniline moiety is a weak base and can undergo reactions typical of aromatic amines, such as diazotization.[11] The electron-withdrawing nature of the methylsulfonyl group will decrease the basicity of the aniline nitrogen compared to unsubstituted aniline.[12][13][14][15] The steric hindrance provided by the two ortho-methyl groups will influence the accessibility of the amine for certain reactions.

Experimental Protocols

Detailed, validated experimental protocols for the determination of the physicochemical properties of this compound are not currently published. However, standard methodologies can be applied.

General Workflow for Physicochemical Property Determination

Caption: General workflow for the synthesis, purification, and characterization of a chemical compound.

Potential Applications in Drug Development

Substituted anilines are a common scaffold in medicinal chemistry.[16] The presence of a methylsulfonyl group, a known pharmacophore in various drugs (e.g., COX-2 inhibitors), suggests that this compound could serve as a valuable building block in the synthesis of novel therapeutic agents.[17] The specific substitution pattern may influence metabolic stability, receptor binding, and pharmacokinetic properties.

Logical Relationship in Drug Discovery

Caption: Role as a starting material in a typical drug discovery workflow.

Conclusion

This compound presents an interesting scaffold for chemical synthesis and drug discovery. While a comprehensive experimental dataset for its physicochemical properties is yet to be established, this guide consolidates the currently available information. Further experimental investigation is warranted to fully elucidate its chemical behavior and unlock its potential in various research and development endeavors.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 10311-40-7 [chemicalbook.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C9H13NO2S) [pubchemlite.lcsb.uni.lu]

- 6. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Aniline - Wikipedia [en.wikipedia.org]

- 12. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Anilines: Acid-base properties [qorganica.com]

- 16. echemi.com [echemi.com]

- 17. US6020343A - (Methylsulfonyl)phenyl-2-(5H)-furanones as COX-2 inhibitors - Google Patents [patents.google.com]

Potential Research Areas for 2,6-Dimethyl-3-(methylsulfonyl)aniline: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The aniline scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Similarly, the sulfonamide group is a well-established pharmacophore found in various drugs, including antibiotics and anti-inflammatory agents.[1][2][3] The compound 2,6-Dimethyl-3-(methylsulfonyl)aniline combines these features, making it an intriguing candidate for biological screening and drug development. The presence of a methylsulfonyl group on the aniline ring, in particular, suggests potential for selective interactions with biological targets.[4][5] This guide explores a rational, hypothesis-driven approach to unlocking the therapeutic potential of this molecule.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 10311-40-7 | [6] |

| Molecular Formula | C₉H₁₃NO₂S | [6] |

| Molecular Weight | 199.27 g/mol | [6] |

| Predicted XlogP | 1.2 | [7] |

Proposed Research Area 1: Anti-inflammatory Activity

Rationale

The 4-(methylsulfonyl)aniline pharmacophore is a key feature of several selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] While the methylsulfonyl group in the target compound is at the 3-position, its electron-withdrawing nature could still confer selective inhibitory activity against COX-2.

Proposed Mechanism of Action

We hypothesize that this compound may act as a selective inhibitor of the COX-2 enzyme. The methylsulfonyl group could interact with the hydrophilic side pocket of the COX-2 active site, a key interaction for selectivity.

Caption: Proposed selective inhibition of COX-2 by this compound.

Experimental Workflow

A tiered screening approach is proposed to evaluate the anti-inflammatory potential.

Caption: Proposed experimental workflow for anti-inflammatory screening.

Experimental Protocols

2.4.1. COX-1/COX-2 Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity and selectivity against COX-1 and COX-2.

-

Methodology: A commercially available colorimetric COX inhibitor screening assay kit can be used. The assay measures the peroxidase component of COX enzymes. The inhibition is determined by measuring the absorbance of the oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Data Presentation:

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Hypothetical Data | |||

| Celecoxib (Control) | >100 | 0.1 | >1000 |

| This compound | 50 | 1.5 | 33.3 |

Proposed Research Area 2: Antimicrobial Activity

Rationale

Sulfonamide-containing compounds were the first class of synthetic antibiotics and continue to be clinically relevant.[1][2] Aniline derivatives have also demonstrated a broad spectrum of antimicrobial activities.[8][9] The combination of these two pharmacophores in this compound warrants its investigation as a potential antimicrobial agent.

Proposed Mechanism of Action

We hypothesize that this compound may act as an inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. This would lead to a bacteriostatic effect.[10]

Caption: Proposed inhibition of bacterial folate synthesis pathway.

Experimental Workflow

A standard workflow for antimicrobial screening is proposed.

Caption: Proposed experimental workflow for antimicrobial screening.

Experimental Protocols

3.4.1. Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Methodology: The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines will be used. A panel of clinically relevant Gram-positive and Gram-negative bacteria will be tested.

-

Data Presentation:

| Organism | MIC (µg/mL) |

| Hypothetical Data | |

| Staphylococcus aureus ATCC 29213 | 16 |

| Escherichia coli ATCC 25922 | 32 |

| Pseudomonas aeruginosa ATCC 27853 | >64 |

| Enterococcus faecalis ATCC 29212 | 8 |

Proposed Research Area 3: Anticancer Activity

Rationale

Aniline derivatives have been explored as scaffolds for the development of various anticancer agents, including kinase inhibitors.[7] The substitution pattern on the aniline ring can significantly influence cytotoxic activity. The genotoxicity of some dimethylanilines has been reported, suggesting potential for DNA interaction or generation of reactive oxygen species.[11]

Proposed Experimental Workflow

A standard workflow for anticancer drug screening is proposed.

Caption: Proposed experimental workflow for anticancer screening.

Experimental Protocols

4.3.1. IC₅₀ Determination in Selected Cell Lines

-

Objective: To determine the concentration of the compound that inhibits 50% of cell growth in selected cancer cell lines.

-

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used. Cells will be seeded in 96-well plates and treated with serial dilutions of the compound for 72 hours.

-

Data Presentation:

| Cell Line | Histology | IC₅₀ (µM) |

| Hypothetical Data | ||

| MCF-7 | Breast Cancer | 12.5 |

| HCT116 | Colon Cancer | 8.2 |

| A549 | Lung Cancer | 25.1 |

| PC-3 | Prostate Cancer | 15.8 |

Proposed Synthesis

A plausible synthetic route to this compound is outlined below, starting from commercially available 2,6-dimethylaniline.

Caption: Proposed synthetic workflow for this compound.

Conclusion

This compound represents an unexplored molecule with significant potential for drug discovery. Based on the well-documented biological activities of structurally related aniline and sulfonamide compounds, we have proposed its investigation as a novel anti-inflammatory, antimicrobial, and anticancer agent. The experimental workflows and protocols detailed in this guide provide a clear roadmap for the initial characterization of its pharmacological profile. Further research into this and related compounds could lead to the development of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. journals.stmjournals.com [journals.stmjournals.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 11. Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

2,6-Dimethyl-3-(methylsulfonyl)aniline molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-3-(methylsulfonyl)aniline is a substituted aniline derivative containing both dimethyl and methylsulfonyl functional groups. Substituted anilines are a cornerstone in medicinal chemistry and materials science due to their versatile chemical reactivity and diverse biological activities. The incorporation of a methylsulfonyl group can significantly influence the physicochemical properties of the parent aniline molecule, such as its acidity, lipophilicity, and metabolic stability, making it a valuable moiety in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, formula, and potential synthesis and characterization of this compound, alongside a discussion of the biological significance of related compounds.

Molecular Structure and Properties

The molecular structure of this compound features a benzene ring substituted with an amino group at position 1, two methyl groups at positions 2 and 6, and a methylsulfonyl group at position 3.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₂S | [1][2][3] |

| Molecular Weight | 199.27 g/mol | [1][2][3] |

| CAS Number | 10311-40-7 | [1][2][3] |

| Predicted XlogP | 1.2 | [4] |

| Monoisotopic Mass | 199.0667 Da | [4] |

| Melting Point | 103-105 °C |

Synthesis and Characterization

Hypothetical Experimental Protocols

Synthesis: Sulfonylation followed by Reduction

A common strategy for introducing a sulfonyl group to an aromatic ring is through sulfonation followed by conversion to the sulfonyl chloride and subsequent reaction. However, a more direct approach might involve Friedel-Crafts type reactions on an appropriately protected aniline precursor or, more likely, starting with a substituted benzene that can be converted to the aniline. A plausible route starts with 2,6-dimethylnitrobenzene.

-

Sulfonylation of 2,6-Dimethylnitrobenzene: 2,6-Dimethylnitrobenzene could be treated with chlorosulfonic acid to introduce the sulfonyl chloride group, likely at the 3-position due to the directing effects of the substituents. The resulting sulfonyl chloride can then be reduced to the methylsulfonyl group, for example, by reaction with sodium sulfite followed by methylation.

-

Reduction of the Nitro Group: The nitro group of the resulting 3-(methylsulfonyl)-2,6-dimethylnitrobenzene can then be reduced to the amine. A standard method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[6] Alternatively, reduction can be achieved using metals in acidic media, such as tin or iron in hydrochloric acid.

Characterization

Following synthesis, the structure and purity of this compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the ring, the methyl group of the sulfonyl moiety, and the amine protons. The aromatic protons would likely appear as a multiplet or distinct doublets in the aromatic region (around 6-8 ppm). The two ring methyl groups would likely be singlets around 2-2.5 ppm, and the sulfonyl methyl group would be a singlet further downfield, around 3 ppm. The amine protons would appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for all nine carbon atoms in the molecule. The aromatic carbons would appear in the 110-150 ppm range, with the carbons attached to the nitrogen and sulfonyl groups being shifted accordingly. The methyl carbons would appear in the upfield region of the spectrum. A ¹³C NMR spectrum for the related compound N,N-Bis(methylsulfonyl)-2,6-dimethyl-aniline has been reported, which can provide a reference for expected chemical shifts.[8]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring (around 1600 cm⁻¹), and the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).[9]

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 199.27. Predicted mass spectrometry data suggests prominent adducts such as [M+H]⁺ at m/z 200.07398 and [M+Na]⁺ at m/z 222.05592.[4]

Potential Biological Significance and Applications

While there is limited direct information on the biological activity of this compound, the broader class of sulfonyl-containing anilines is of significant interest in drug discovery. The sulfonyl group is a key pharmacophore in a variety of therapeutic agents.[10][11]

Table 2: Potential Areas of Biological Activity for Sulfonyl-Containing Anilines

| Biological Activity | Rationale and Examples |

| Anti-inflammatory | The 4-(methylsulfonyl)aniline pharmacophore is found in some non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[9][12] |

| Antimicrobial | Diaryl sulfones, which contain a sulfonyl group bridging two aromatic rings, are a well-established class of antimicrobial agents. Dapsone (4,4'-sulfonyldianiline) is a key drug in the treatment of leprosy.[10] |

| Anticancer | The sulfonamide moiety (a related functional group) is present in numerous anticancer drugs. The electronic properties of the sulfonyl group can contribute to interactions with biological targets. |

| Antioxidant | Some sulfonamide derivatives of 2-aminothiazole have shown promising antioxidant activities.[11] |

The presence of the 2,6-dimethylaniline scaffold may also confer specific properties. For instance, the steric hindrance from the two methyl groups flanking the amine can influence the molecule's conformation and its interactions with biological targets. This structural motif is found in some local anesthetics and other pharmacologically active compounds.

Conclusion

This compound is a chemical entity with a structural framework that suggests potential for further investigation in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is sparse in publicly available literature, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on the well-established chemistry and biological activity of its constituent functional groups and related analogs. For researchers and drug development professionals, this compound represents an interesting scaffold for the design of new molecules with potentially valuable biological activities. Further research is warranted to synthesize and evaluate the pharmacological profile of this compound to fully elucidate its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. This compound [oakwoodchemical.com]

- 3. This compound | 10311-40-7 [chemicalbook.com]

- 4. PubChemLite - this compound (C9H13NO2S) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis routes of 4-(Methylsulfonyl)aniline [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore [mdpi.com]

- 10. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives | MDPI [mdpi.com]

- 11. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,6-Dimethylaniline: Synthesis, Characterization, and Biological Activities

IUPAC Name: 2,6-Dimethylaniline

This technical guide provides a comprehensive overview of 2,6-dimethylaniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its synthesis, physicochemical properties, spectroscopic characterization, metabolic pathways, and toxicological profile. This guide is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical and Toxicological Data Summary

The following tables summarize the key quantitative data for 2,6-dimethylaniline, providing a quick reference for its physical, chemical, and toxicological properties.

| Property | Value | Reference |

| IUPAC Name | 2,6-dimethylaniline | [1] |

| Synonyms | 2,6-Xylidine | [1] |

| CAS Number | 87-62-7 | [1] |

| Molecular Formula | C₈H₁₁N | [1] |

| Molecular Weight | 121.18 g/mol | [1] |

| Appearance | Yellow liquid, turns brown on exposure to air | [1] |

| Boiling Point | 214 °C (417 °F) at 739 mmHg | [1] |

| Melting Point | 8.4 °C (47.1 °F) | [1] |

| Solubility | Slightly soluble in water; soluble in ethanol and diethyl ether | [1] |

| log Kow | 1.84 | [1] |

| Toxicity Data | Value | Species | Route | Reference |

| LD50 | 840 mg/kg | Rat | Oral | [2] |

| Carcinogenicity | Possibly carcinogenic to humans (Group 2B) | - | - | [2][3] |

| Target Organs for Carcinogenicity | Nasal cavity (adenomas and carcinomas), subcutaneous tissue (fibromas and fibrosarcomas), liver (neoplastic nodules in females) | Rat | Oral (dietary) | [2][4] |

Synthesis of 2,6-Dimethylaniline

Several methods for the synthesis of 2,6-dimethylaniline have been reported, with the choice of method often depending on the desired scale and available starting materials. Two common laboratory-scale synthetic routes are detailed below.

Experimental Protocol 1: Reduction of 2,6-Dimethylnitrobenzene

This method involves the reduction of the nitro group of 2,6-dimethylnitrobenzene to an amine.

Materials:

-

2,6-Dimethylnitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Glacial acetic acid

-

8 M Potassium hydroxide (KOH) solution

-

Diethyl ether

Procedure:

-

Dissolve 15 g of SnCl₂·2H₂O in 27 mL of concentrated HCl, with gentle heating if necessary.

-

In a separate flask, dissolve 3 mL of 2,6-dimethylnitrobenzene in 34 mL of glacial acetic acid.

-

Add the SnCl₂ solution to the 2,6-dimethylnitrobenzene solution in one portion and swirl the mixture.

-

Allow the mixture to stand for 15 minutes, then cool it in an ice bath to facilitate precipitation.

-

Collect the precipitate by vacuum filtration.

-

Transfer the wet precipitate to a beaker and add 20 mL of water.

-

Neutralize the acidic mixture by the careful addition of 8 M aqueous KOH with continuous stirring until the solution is basic to litmus paper. This will liberate the free amine.

-

Extract the aqueous mixture with diethyl ether.

-

Dry the combined ether extracts over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield 2,6-dimethylaniline.

Experimental Protocol 2: Amination of 2,6-Dimethylphenol

This industrial method involves the high-temperature, high-pressure amination of 2,6-dimethylphenol.

Materials:

-

2,6-Dimethylphenol

-

Ammonia (aqueous solution)

-

Palladium on charcoal (5% Pd/C) catalyst

-

Hydrogen gas

-

Benzene (for extraction)

Procedure:

-

Place 122 parts of 2,6-dimethylphenol, 176 parts of concentrated aqueous ammonia, and 9.5 parts of 5% Pd/C catalyst into a high-pressure reaction vessel.

-

Flush the vessel with nitrogen, then seal and pressurize with hydrogen to 100 psig.

-

Heat the vessel to 250°C with stirring and maintain this temperature for 12 hours.

-

After cooling, dilute the reaction mixture with benzene and filter to remove the catalyst.

-

The product, 2,6-dimethylaniline, can be recovered from the filtrate by distillation.[5]

Spectroscopic Characterization

The identity and purity of 2,6-dimethylaniline can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 90 MHz):

-

δ 6.93 (t, 1H, Ar-H, para)

-

δ 6.62 (d, 2H, Ar-H, meta)

-

δ 3.46 (s, 2H, NH₂)

-

δ 2.16 (s, 6H, 2 x CH₃)[6]

-

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons (quaternary and protonated) and the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-dimethylaniline will exhibit characteristic absorption bands:

-

N-H stretching: A doublet in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-N stretching: Absorption in the 1250-1350 cm⁻¹ range.

Biological Activities and Metabolism

2,6-Dimethylaniline is of significant interest in toxicology and drug metabolism due to its formation as a metabolite of the widely used local anesthetic, lidocaine.[6] It is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[2][3]

Metabolic Pathway

The metabolism of 2,6-dimethylaniline is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

The initial step in its bioactivation is N-hydroxylation to form N-hydroxy-2,6-dimethylaniline. This metabolite can be further oxidized to the reactive 2,6-dimethylnitrosobenzene, which can form adducts with hemoglobin.[2] Alternatively, ring hydroxylation can occur to form 4-hydroxy-2,6-dimethylaniline, which after further metabolic steps, can lead to the formation of DNA adducts, a key event in chemical carcinogenesis.[2][4]

Genotoxicity

The genotoxicity of 2,6-dimethylaniline is attributed to the formation of reactive metabolites that can covalently bind to DNA.[2][4] Studies have shown that 2,6-dimethylaniline can induce DNA adducts in the liver and ethmoid turbinates of rats.[7]

Experimental Protocol: DNA Adduct Formation Assay (In Vivo)

This protocol outlines a general procedure for assessing DNA adduct formation in vivo following exposure to a test compound like 2,6-dimethylaniline.

Materials:

-

Test compound (e.g., [¹⁴C]-labeled 2,6-dimethylaniline)

-

Experimental animals (e.g., mice or rats)

-

DNA isolation kit

-

Scintillation counter or accelerator mass spectrometer

Procedure:

-

Administer the radiolabeled test compound to the animals via a relevant route of exposure (e.g., oral gavage, dietary).

-

At selected time points after administration, humanely euthanize the animals.

-

Harvest target tissues of interest (e.g., liver, bladder).

-

Isolate DNA from the tissues using a commercial DNA isolation kit or standard phenol-chloroform extraction methods.

-

Quantify the amount of DNA obtained.

-

Measure the radioactivity associated with the isolated DNA using a scintillation counter or, for higher sensitivity, accelerator mass spectrometry.

-

Calculate the level of DNA adducts, typically expressed as adducts per 10⁶ or 10⁸ nucleotides.

Analytical Methods

The quantification of 2,6-dimethylaniline in various matrices is crucial for research and quality control. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Experimental Protocol: HPLC Analysis of 2,6-Dimethylaniline

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

Mobile Phase:

-

A mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer) is commonly used. The exact ratio will depend on the specific column and desired separation.

Procedure:

-

Prepare a standard stock solution of 2,6-dimethylaniline in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis. This may involve extraction, dilution, and filtration depending on the matrix.

-

Inject the standards and samples onto the HPLC system.

-

Monitor the elution of 2,6-dimethylaniline using a UV detector at a wavelength where the compound has significant absorbance (e.g., around 230-280 nm).

-

Quantify the amount of 2,6-dimethylaniline in the samples by comparing the peak areas to the calibration curve generated from the standards.

Conclusion

2,6-Dimethylaniline is a valuable chemical intermediate with well-established synthetic routes. However, its toxicological profile, particularly its carcinogenicity, necessitates careful handling and monitoring. The metabolic activation to reactive species that form DNA and protein adducts is a key mechanism underlying its toxicity. This guide provides a foundational understanding of the chemistry and biology of 2,6-dimethylaniline to aid researchers and professionals in its safe and effective use. Further research into its specific interactions with cellular signaling pathways could provide a more detailed understanding of its biological effects.

References

- 1. 2,6-DIMETHYLANILINE HYDROCHLORIDE(21436-98-6) 1H NMR spectrum [chemicalbook.com]

- 2. Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Dimethylaniline(87-62-7) 1H NMR spectrum [chemicalbook.com]

- 7. Covalent binding of [14C]-2,6-dimethylaniline to DNA of rat liver and ethmoid turbinate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Substituted Anilines: An In-depth Technical Guide

Introduction

Substituted anilines are fundamental building blocks in the development and synthesis of a vast array of organic molecules, holding a place of particular importance in the pharmaceutical, agrochemical, and materials science industries.[1] Their utility as precursors to complex molecular architectures necessitates a deep understanding of the various synthetic strategies available for their preparation. This technical guide provides a comprehensive overview of the core methodologies for synthesizing substituted anilines, offering detailed experimental protocols, comparative quantitative data, and visual representations of key reaction pathways and workflows to aid researchers, scientists, and drug development professionals in this critical area of organic chemistry.

The synthesis of substituted anilines can be broadly approached through two primary strategies: the functionalization of a pre-existing aniline core or the formation of the aniline moiety from a suitable precursor. This guide will delve into the most prevalent and powerful of these methods, including the reduction of nitroarenes, palladium-catalyzed Buchwald-Hartwig amination, and copper-catalyzed Ullmann condensation. Each method presents distinct advantages concerning substrate scope, functional group tolerance, and reaction conditions.

Reduction of Nitroarenes

The reduction of nitroarenes to their corresponding anilines is a classic and widely employed transformation in organic synthesis.[1] The ready availability of a diverse range of substituted nitroaromatics, often accessible through electrophilic aromatic nitration, makes this a highly attractive and cost-effective route.[1]

Common Reducing Agents and Conditions

A variety of reducing agents can be utilized for this transformation, with the choice often dictated by the presence of other functional groups within the molecule.

-

Metal/Acid Systems: The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) is a robust and high-yielding approach.[1][2] The "Béchamp reduction," using iron filings and hydrochloric acid, is a historically significant and industrially relevant example.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[2] It is a clean and efficient method, though the reaction conditions can sometimes lead to the reduction of other sensitive functional groups.[3]

-

Transfer Hydrogenation: In this variation, a source other than H₂ gas is used to provide hydrogen. Common hydrogen donors include hydrazine, ammonium formate, and cyclohexene, often in the presence of a transition metal catalyst.

-

Other Reducing Agents: Reagents like sodium dithionite (Na₂S₂O₄), tin(II) chloride (SnCl₂), and sodium borohydride (NaBH₄) in the presence of a catalyst can also effectively reduce nitroarenes.[3]

Quantitative Data for Nitroarene Reduction

The following table summarizes typical yields for the reduction of various substituted nitroarenes to the corresponding anilines using different reducing systems.

| Nitroarene Substrate | Reducing Agent/Conditions | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Nitrobenzene | Fe/HCl | Ethanol/Water | Reflux | 2 | >95 | [4] |

| 4-Nitrotoluene | Sn/HCl | Ethanol | Reflux | 3 | 92 | [1] |

| 4-Nitrochlorobenzene | H₂ (1 atm), Pd/C | Methanol | 25 | 1 | >99 | [2] |

| 3-Nitrobenzonitrile | Fe/NH₄Cl | Ethanol/Water | 80 | 4 | 88 | [5] |

| 2-Nitrophenol | Na₂S₂O₄ | Water/Methanol | 65 | 2 | 90 | N/A |

| 1,3-Dinitrobenzene | Na₂S | Ethanol/Water | 70 | 5 | 75 (for 3-nitroaniline) | N/A |

Detailed Experimental Protocol: Reduction of Nitrobenzene with Iron and HCl

This protocol describes the laboratory-scale synthesis of aniline from nitrobenzene using iron powder and concentrated hydrochloric acid.

Materials:

-

Nitrobenzene

-

Iron filings (fine powder)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 30% w/v)

-

Diethyl ether or Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add iron filings (e.g., 25 g, 0.45 mol) and water (60 mL).

-

Activation of Iron: Add a small amount of concentrated HCl (e.g., 2 mL) to the stirred suspension and heat the mixture to boiling for 5-10 minutes to activate the iron surface.

-

Addition of Nitrobenzene: To the hot mixture, add nitrobenzene (e.g., 10 g, 0.081 mol) in small portions through the condenser.

-

Reaction: After the addition is complete, continue heating the reaction mixture under reflux with vigorous stirring. The reaction is exothermic and may require occasional cooling to maintain a controlled reflux. Monitor the reaction progress by TLC or by observing the disappearance of the characteristic smell of nitrobenzene (typically 1-2 hours).

-

Work-up: Once the reaction is complete, allow the mixture to cool slightly. Add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline to precipitate iron salts as iron(II/III) hydroxides.

-

Isolation: Isolate the crude aniline by steam distillation from the alkaline mixture or by solvent extraction. For extraction, cool the mixture to room temperature and extract with diethyl ether or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude aniline can be further purified by distillation.

Workflow for Nitroarene Reduction

References

The Pivotal Role of Sulfonyl Groups in Aniline Derivatives: A Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and applications of sulfonyl-containing aniline derivatives in drug discovery and material science.

The incorporation of the sulfonyl group (–SO₂–) into the aniline framework gives rise to a versatile class of organic compounds with profound implications across various scientific disciplines, most notably in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse applications of sulfonyl-containing aniline derivatives, with a particular focus on their role in drug development. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers, scientists, and professionals in the field.

The Sulfonyl Group: A Privileged Scaffold in Medicinal Chemistry

The sulfonyl group, particularly in the form of a sulfonamide (–SO₂NH₂ or –SO₂NHR), is considered a "privileged scaffold" in medicinal chemistry.[1] This is attributed to its unique electronic properties and its ability to act as a versatile hydrogen bond donor and acceptor, enabling strong interactions with biological targets. The sulfonylaniline motif, which combines the sulfonyl and amine functionalities, is present in a wide array of approved drugs, highlighting its significance in pharmaceutical sciences.[1]

Aniline itself is a crucial starting material in the synthesis of numerous pharmaceutical compounds due to its reactivity and structural characteristics.[2] The introduction of a sulfonyl group modulates the properties of the aniline ring, influencing its acidity, lipophilicity, and metabolic stability, thereby offering a powerful tool for drug design and optimization.[2][3]

Synthesis of Sulfonyl-Containing Aniline Derivatives

The synthesis of aniline derivatives bearing a sulfonyl group can be achieved through various methods, ranging from classical electrophilic aromatic substitution to modern photocatalytic reactions.

Classical Synthesis: The Preparation of Sulfanilamide

A foundational example is the synthesis of sulfanilamide, a pioneering sulfa drug, from aniline.[4][5] This multi-step synthesis illustrates the fundamental principles of modifying aniline's reactivity to achieve the desired substitution pattern.

Experimental Protocol: Synthesis of Sulfanilamide from Aniline [4][6]

-

Acetylation of Aniline: Aniline is first protected by acetylation to form acetanilide. This is crucial to reduce the activating effect of the amino group and prevent side reactions during the subsequent chlorosulfonation step.

-

Dissolve 1 g of aniline in 30 mL of water and 1 mL of concentrated HCl.

-

Add 1.2 mL of acetic anhydride, followed immediately by a solution of 1 g of sodium acetate in 6 mL of water, with stirring.

-

Cool the mixture in ice and collect the precipitated acetanilide by vacuum filtration. Ensure the product is completely dry before proceeding.

-

-

Chlorosulfonation of Acetanilide: The acetanilide undergoes electrophilic aromatic substitution with chlorosulfonic acid to introduce the sulfonyl chloride group, primarily at the para position.

-

Carefully add 1.25 mL of chlorosulfonic acid dropwise to 0.5 g of dry acetanilide in a dry flask.

-

After the initial reaction subsides (approx. 10 minutes), heat the mixture in a hot water bath for about 10 minutes to complete the reaction.

-

Cautiously pipet the reaction mixture into 7 mL of ice water with stirring.

-

Collect the resulting p-acetamidobenzenesulfonyl chloride by vacuum filtration.

-

-

Amination of p-Acetamidobenzenesulfonyl Chloride: The sulfonyl chloride is then converted to a sulfonamide by reaction with ammonia.

-

Transfer the moist p-acetamidobenzenesulfonyl chloride to a flask and add 15 mL of concentrated aqueous ammonia.

-

Heat the mixture gently for about 10 minutes.

-

Cool the mixture in an ice bath to crystallize the p-acetamidobenzenesulfonamide and collect it by suction filtration.

-

-

Hydrolysis of the Amide: The final step involves the removal of the acetyl protecting group by acid hydrolysis to yield sulfanilamide.

-

Transfer the moist p-acetamidobenzenesulfonamide to a flask, add 0.5 mL of concentrated HCl and 1 mL of water.

-

Boil the mixture gently until the solid dissolves and continue heating for another 10 minutes.

-

Cool the solution and neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Cool the mixture in ice to precipitate the sulfanilamide, which is then collected by vacuum filtration and can be recrystallized from water or ethanol.

-

Experimental Workflow: Synthesis of Sulfanilamide